molecular formula C20H22N2O3S B2624600 3-acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396843-62-1

3-acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2624600
CAS No.: 1396843-62-1
M. Wt: 370.47
InChI Key: AOZTYYFIKYQEDI-UHFFFAOYSA-N
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Description

3-acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide pharmacophore, a structural motif prevalent in medicinal chemistry and biochemistry research. The molecule integrates an acetyl-substituted aromatic sulfonamide linked via an alkyne spacer to a tertiary amine group, a design that may enhance its ability to interact with specific biological targets. The benzenesulfonamide group is a well-established scaffold in the development of inhibitors for various enzymes, most notably the Cyclooxygenase (COX) family, which are key players in inflammatory processes . This core structure is also exploited in the design of inhibitors for other targets, such as Human Carbonic Anhydrases , which are investigated in areas including cancer research , and the HIV-1 capsid (CA) protein for antiviral development . The presence of the but-2-yn-1-yl linker and the benzyl(methyl)amine moiety in this compound suggests potential for improved membrane permeability and binding affinity, making it a valuable chemical tool for probing protein function. Researchers can utilize this compound in studies aimed at understanding enzyme kinetics, screening for novel therapeutic agents, or as a building block in the synthesis of more complex molecules via click chemistry, leveraging its alkyne functionality. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-acetyl-N-[4-[benzyl(methyl)amino]but-2-ynyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-17(23)19-11-8-12-20(15-19)26(24,25)21-13-6-7-14-22(2)16-18-9-4-3-5-10-18/h3-5,8-12,15,21H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZTYYFIKYQEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of an appropriate alkyne with a halogenated benzene derivative under palladium-catalyzed coupling conditions.

    Introduction of the Benzyl(methyl)amino Group: The intermediate is then reacted with benzylamine and methyl iodide in the presence of a base to introduce the benzyl(methyl)amino group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or benzyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit selective inhibition against carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. For instance, one study reported that compounds with similar structures showed IC50 values ranging from 10.93 to 25.06 nM for CA IX, demonstrating remarkable selectivity over CA II .

Case Study:
In a study involving MDA-MB-231 breast cancer cell lines, derivatives were shown to induce apoptosis significantly, with increases in annexin V-FITC staining indicating enhanced cell death compared to control groups . This suggests that the compound may be effective in targeted cancer therapies.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Benzenesulfonamide derivatives have been evaluated for their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial growth.

Research Findings:
A study illustrated that certain sulfonamide derivatives demonstrated significant antibacterial and anti-biofilm activities, indicating their potential use in treating infections caused by resistant strains .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to various diseases. For example, sulfonamides are known to act as inhibitors of both acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's .

Data Table: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (nM)
3-acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamideCA IX10.93 - 25.06
Similar DerivativeAChE<100
Similar DerivativeBChE<100

Potential for Drug Development

Given its diverse biological activities, this compound is a candidate for further drug development. The structural characteristics that allow for enzyme inhibition can be optimized through medicinal chemistry approaches to enhance efficacy and reduce side effects.

Future Directions:
Ongoing research aims to explore modifications of the compound's structure to improve its pharmacokinetic properties and broaden its therapeutic applications. Studies are also being conducted to assess its safety profile and potential side effects in vivo.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and modulate their activity.

Comparison with Similar Compounds

Key Observations :

  • The acetyl group in the target compound may improve binding specificity compared to azide-containing analogs, as acetyl groups can participate in hydrogen bonding and hydrophobic interactions .

Computational and Functional Insights

For example:

  • AutoDock Vina’s scoring function could model the interaction of the acetyl group with enzyme active sites, leveraging its accuracy in predicting binding affinities .

Stability and Reactivity

  • Azide-containing sulfonamides (e.g., ) are prone to decomposition under heat or light, limiting their therapeutic utility. In contrast, the target compound’s acetyl and benzyl(methyl)amino groups likely confer greater stability .
  • The tertiary amine in the side chain may facilitate protonation at physiological pH, enhancing solubility compared to non-ionizable analogs.

Q & A

Q. What are the key synthetic methodologies for preparing 3-acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves:

  • Sulfonamide Formation : Reacting benzenesulfonyl chloride derivatives with amines. For example, 4-aminobut-2-yn-1-yl intermediates can be coupled with substituted sulfonyl chlorides in the presence of pyridine to form the sulfonamide backbone .
  • Acetylation : Introducing the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, optimized under anhydrous conditions with catalysts like AlCl₃ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the acetyl group (δ ~2.5 ppm for CH₃, ~200 ppm for carbonyl) and sulfonamide connectivity (δ ~7.5–8.0 ppm for aromatic protons) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1650 cm⁻¹ (C=O stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, S) with deviations <0.4% .

Advanced Research Questions

Q. How can computational tools like Multiwfn and SHELX enhance structural and electronic analysis?

Methodological Answer:

  • Multiwfn Applications :
    • Electron Localization Function (ELF) : Maps electron density to identify regions of high localization (e.g., acetyl group’s carbonyl π-electrons) .
    • Electrostatic Potential (ESP) : Predicts reactive sites (e.g., sulfonamide’s electrophilic sulfur) for docking studies .
  • SHELX for Crystallography :
    • Refinement : SHELXL refines X-ray diffraction data to resolve bond lengths (e.g., S–N: ~1.63 Å) and torsional angles in the alkyne linker .
    • Twinned Data Handling : SHELXE resolves pseudo-merohedral twinning in crystals with low symmetry .

Q. What strategies address contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. phenyl groups) to isolate contributions to antimicrobial activity .
  • Experimental Controls : Standardize assay conditions (e.g., MIC testing against E. coli ATCC 25922) to minimize variability .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking (e.g., with E. coli DNA gyrase) to correlate structural features with target binding .

Q. How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

Methodological Answer:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>98%) and reduce R-factor discrepancies .
  • Hydrogen Bond Analysis : SHELXPRO identifies key interactions (e.g., N–H···O=S hydrogen bonds) that stabilize crystal packing .
  • Comparative Studies : Cross-reference with databases (e.g., CCDC) to validate bond angles and torsional conformations .

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